molecular formula C10H13Cl2N3O B8467344 2, 4-Dichloro-6-cyclohexylmethoxy-[1,3,5]triazine

2, 4-Dichloro-6-cyclohexylmethoxy-[1,3,5]triazine

Cat. No. B8467344
M. Wt: 262.13 g/mol
InChI Key: FHBNBXJIWNKPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2, 4-Dichloro-6-cyclohexylmethoxy-[1,3,5]triazine is a useful research compound. Its molecular formula is C10H13Cl2N3O and its molecular weight is 262.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2, 4-Dichloro-6-cyclohexylmethoxy-[1,3,5]triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2, 4-Dichloro-6-cyclohexylmethoxy-[1,3,5]triazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13Cl2N3O

Molecular Weight

262.13 g/mol

IUPAC Name

2,4-dichloro-6-(cyclohexylmethoxy)-1,3,5-triazine

InChI

InChI=1S/C10H13Cl2N3O/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h7H,1-6H2

InChI Key

FHBNBXJIWNKPTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To cyanuric chloride (3.76 g, 20.0 mmol) dissolved in toluene (20 mL) was added potassium bicarbonate (2.80 g, 20.0 mmol) and 18-crown-6 (0.1614 g, 0.6 mmol) followed by dropwise addition of cyclohexylmethanol (2.5 mL, 20 mmol) in 15 mL of toluene (15 mL). The reaction mixture was allowed to stir at reflux for about 18 hours under nitrogen. The reaction mixture was passed through a plug of Celite and concentrated using a rotary evaporator and dried over night under vacuum to give 113 as an oil (5.212 g, 99% recovery).
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
0.1614 g
Type
catalyst
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Yield
99%

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